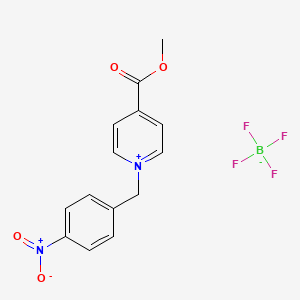

4-(Methoxycarbonyl)-1-(4-nitrobenzyl)pyridinium tetrafluoroborate

Vue d'ensemble

Description

4-(4-Nitrobenzyl)pyridine is a chemical compound with the molecular formula C12H10N2O2 . It is used in spectroscopic methods for the determination of phosgene and in tests for alkylating agents .

Molecular Structure Analysis

The molecular structure of 4-(4-Nitrobenzyl)pyridine consists of a pyridine ring attached to a nitrobenzyl group . The InChI Key is MNHKUCBXXMFQDM-UHFFFAOYSA-N .Chemical Reactions Analysis

4-(4-Nitrobenzyl)pyridine has been used in tests for alkylating agents following chemical oxidative activation .Physical And Chemical Properties Analysis

4-(4-Nitrobenzyl)pyridine appears as a light yellow crystalline powder or crystals . It has a melting point of 69°C to 72°C . It is soluble in acetone but insoluble in water .Applications De Recherche Scientifique

4-(Methoxycarbonyl)-1-(4-nitrobenzyl)pyridinium tetrafluoroborate+ has been widely used in scientific research for various applications. One of the primary applications of this compound+ is as a fluorescent probe for the detection of nucleic acids. The compound has been found to have high affinity for DNA and RNA, making it a useful tool for studying nucleic acid interactions.

Another application of this compound+ is as a photosensitizer for photodynamic therapy. The compound has been found to have phototoxic effects on cancer cells, making it a potential treatment option for various types of cancer.

Mécanisme D'action

Target of Action

The primary target of 4-(Methoxycarbonyl)-1-(4-nitrobenzyl)pyridinium Tetrafluoroborate is Nitroreductase (NTR), an enzyme overexpressed in the hypoxic tumor microenvironment . NTR serves as a specific recognition site for tumor diagnosis in clinical trials .

Mode of Action

The compound, referred to as NTR probe (ZJ), is constructed on the structure of a pyrimidine derivative with a 4-aminobenzyl carbamate group . ZJ exhibits responsive “turn-on” two-photon excited fluorescence in cells and in vivo through NTR recognition . In the presence of reduced Nicotinamide Adenine Dinucleotide (NADH), the 4-nitrobenzyl carbamate group in ZJ can be reduced to a 4-aminobenzyl carbamate group by NTR .

Biochemical Pathways

Due to its self-immolative nature, the 4-aminobenzyl carbamate of the amino acid is released on the pyrimidine, resulting in the recovery of ZJ’s fluorescence signal . This sensitive fluorescence turn-on process can be completed in as fast as 20 minutes .

Result of Action

The result of the action of this compound is the visualization of overexpressed NTR in hypoxic cancer cells and zebrafish . This is achieved using two-photon fluorescence microscopy .

Action Environment

The action of this compound is influenced by the biological environment. The compound shows good stability and specificity for NTR activity sensing, according to negligible biological interference and differentiation among different types of NTR .

Avantages Et Limitations Des Expériences En Laboratoire

One of the primary advantages of using 4-(Methoxycarbonyl)-1-(4-nitrobenzyl)pyridinium tetrafluoroborate+ in lab experiments is its high affinity for nucleic acids. This makes it a useful tool for studying nucleic acid interactions. However, one of the limitations of using this compound+ is its potential toxicity. The compound has been found to have cytotoxic effects on cells, which can limit its use in certain experiments.

Orientations Futures

There are several future directions for the use of 4-(Methoxycarbonyl)-1-(4-nitrobenzyl)pyridinium tetrafluoroborate+. One potential direction is the development of this compound+ as a therapeutic agent for cancer. The compound has been found to have phototoxic effects on cancer cells, making it a potential treatment option for various types of cancer.

Another future direction is the use of this compound+ as a tool for studying nucleic acid interactions in vivo. The compound has been primarily used in vitro, but its potential use in vivo could provide valuable insights into nucleic acid interactions in living organisms.

Conclusion:

In conclusion, this compound is a synthetic molecule that has various applications in scientific research. The compound has been found to have high affinity for nucleic acids, making it a useful tool for studying nucleic acid interactions. Its potential use as a therapeutic agent for cancer and as a tool for studying nucleic acid interactions in vivo provides exciting future directions for research.

Propriétés

IUPAC Name |

methyl 1-[(4-nitrophenyl)methyl]pyridin-1-ium-4-carboxylate;tetrafluoroborate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N2O4.BF4/c1-20-14(17)12-6-8-15(9-7-12)10-11-2-4-13(5-3-11)16(18)19;2-1(3,4)5/h2-9H,10H2,1H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOUOONCHVJQTTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.COC(=O)C1=CC=[N+](C=C1)CC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BF4N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methyl-4-piperazinothieno[2,3-d]pyrimidine](/img/structure/B3043198.png)

![1-[2-(1-Piperidyl)phenyl]ethanol](/img/structure/B3043201.png)

![Methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate](/img/structure/B3043202.png)

![1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxamide;bromide](/img/structure/B3043205.png)